ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrano[3,2-c]pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, methoxy, and carboxylate. These structural features make it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl cyanoacetate, aromatic aldehydes, and amines in the presence of catalysts and solvents such as ethanol or acetic acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate: This compound has a similar pyridine and pyran ring structure but differs in the presence of a thieno ring.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound shares the methoxy and carboxylate functional groups but has an indole ring instead of a pyrano[3,2-c]pyridine structure. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c1-5-23-12(3)10-15-17(20(23)24)16(13-8-7-9-14(11-13)26-4)18(19(22)28-15)21(25)27-6-2/h7-11,16H,5-6,22H2,1-4H3 |
InChI Key |
IMWGQBMXGBPPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OCC)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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